molecular formula C8H8N4O2 B15423153 2-Cyano-2-hydroxyiminoacetamide;pyridine CAS No. 106645-75-4

2-Cyano-2-hydroxyiminoacetamide;pyridine

Cat. No.: B15423153
CAS No.: 106645-75-4
M. Wt: 192.17 g/mol
InChI Key: GNQPEBMDOIZSLF-UHFFFAOYSA-N
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Description

2-Cyano-2-hydroxyiminoacetamide (IUPAC: (2Z)-2-cyano-2-hydroxyiminoacetamide) is a nitrile-containing acetamide derivative with a hydroxyimino functional group. Its molecular formula is C₃H₄N₃O₂ (molecular weight: 114.08 g/mol). This compound is characterized by a central carbon atom substituted with a cyano (-CN) group and a hydroxyimino (=N-OH) group, adjacent to an acetamide (-CONH₂) moiety.

Properties

CAS No.

106645-75-4

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-cyano-2-hydroxyiminoacetamide;pyridine

InChI

InChI=1S/C5H5N.C3H3N3O2/c1-2-4-6-5-3-1;4-1-2(6-8)3(5)7/h1-5H;8H,(H2,5,7)

InChI Key

GNQPEBMDOIZSLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(#N)C(=NO)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

2-Cyanoacetamide (C₃H₄N₂O)

  • Structural Differences: Lacks the hydroxyimino group, replacing it with a hydrogen atom.
  • Physical Properties :
    • Melting point: 119–121°C (literature value) .
    • Solubility: Highly water-soluble.
  • Chemical Reactivity: Participates in Knoevenagel condensations due to its active methylene group. Less polar than 2-cyano-2-hydroxyiminoacetamide due to the absence of the hydroxyimino group.
  • Biological Activity : Used as a synthetic intermediate; exhibits mild toxicity in biological systems .

2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (C₂₃H₁₈N₃OS)

  • Structural Differences : Contains a pyridine core with styryl substituents and a thioacetamide group.
  • Physical Properties: Molecular weight: 392.48 g/mol. Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) due to aromatic and hydrophobic styryl groups .
  • Synthetic Utility : Synthesized via nucleophilic substitution of 4,6-distyrylpyridin-2(1H)-thione with chloroacetamide .

N-Substituted Imidazo[1,2-a]pyridin-2-yl-acetamides

  • Structural Differences : Fused imidazo-pyridine ring system with acetamide substituents.
  • Physical Properties :
    • Higher molecular weights (e.g., ~250–400 g/mol) due to aromatic rings and substituents.
    • Melting points: Typically >200°C for similar pyridine derivatives .
  • Biological Activity : Explored for antimicrobial and anticancer applications due to their structural resemblance to bioactive heterocycles .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility
2-Cyano-2-hydroxyiminoacetamide C₃H₄N₃O₂ 114.08 -CN, =N-OH, -CONH₂ Not Reported Polar solvents*
2-Cyanoacetamide C₃H₄N₂O 84.08 -CN, -CONH₂ 119–121 Water
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₃H₁₈N₃OS 392.48 -CN, -S-, -CONH₂, styryl Not Reported Organic solvents

Key Research Findings

Pyridine-based analogs (e.g., thioacetamide derivatives) require multi-step reactions involving nucleophilic substitutions and cyclizations .

Spectroscopic Characterization: The hydroxyimino group in 2-cyano-2-hydroxyiminoacetamide is identifiable via IR (N-O stretch ~900 cm⁻¹) and ¹H-NMR (δ ~10–12 ppm for -OH) .

Toxicity and Safety: Limited toxicological data exist for 2-cyano-2-hydroxyiminoacetamide, but related compounds (e.g., 2-cyanoacetamide) show low acute toxicity .

Preparation Methods

Synthesis of 2-Cyano-2-hydroxyiminoacetamide

Nitrite-Mediated Oxime Formation

The foundational method for synthesizing 2-cyano-2-hydroxyiminoacetamide involves the reaction of 2-cyanoacetamide with nitrite salts under controlled acidic conditions. As detailed in US Patent 3,919,284, sodium nitrite reacts with 2-cyanoacetamide in an aqueous-methanol solvent (50–100% water) at 30–60°C to form the target compound. The critical innovation lies in using a sub-stoichiometric amount of acid (0.1–0.5 moles per mole of nitrite), which suppresses decomposition and avoids excessive neutralization waste. For example, reacting 420 parts of 2-cyanoacetamide with 363 parts of sodium nitrite in 700 parts of water at 50°C yields a 90% conversion to the sodium salt.

Reaction Conditions and Optimization
  • Solvent Composition : A 50:50 water-methanol mixture enhances solubility while preventing side reactions.
  • Oxygen Exclusion : Nitrogen blanketing minimizes nitrous acid decomposition.
  • pH Control : Maintaining pH 4–5 during the reaction ensures a stable equilibrium between the free oxime and its salt. Post-reaction adjustment to pH 7–9 with NaOH isolates the sodium salt, whereas acidification to pH 2 precipitates the free oxime.

Alternative Acid Sources

The patent also describes using weak cation exchange resins (e.g., Amberlite IRC 84) as proton donors, achieving comparable yields without mineral acids. This approach reduces corrosion risks and simplifies waste management.

Derivatization to Pyridine Compounds

Cyclization with Malononitrile and Ethyl Cyanoacetate

Pyridine derivatives are synthesized via cyclocondensation of 2-cyano-2-hydroxyiminoacetamide with reagents such as malononitrile or ethyl cyanoacetate. A Sciendo study demonstrates that reacting 2-cyano-N-(thiazol-2-yl)acetamide with malononitrile in ethanol under reflux forms pyridine derivatives (e.g., compound 15a) through a Knoevenagel-cyclization cascade.

Mechanism and Substituent Effects
  • Electron-Withdrawing Groups : The cyano and hydroxyimino groups activate the acetamide core for nucleophilic attack, facilitating ring closure.
  • Solvent and Temperature : Ethanol at 80°C optimizes reaction rates without degrading sensitive functional groups.

Alkylation and Acylation Pathways

The sodium salt of 2-cyano-2-hydroxyiminoacetamide undergoes direct alkylation without isolation. For instance, dimethyl sulfate (1.5 equivalents) at pH 7–8 and 40°C introduces methoxyimino groups, yielding 2-cyano-2-methoxyiminoacetamide. This one-pot methodology is scalable and avoids intermediate purification.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Method Yield (%) Purity (%) Key Advantage
Nitrite/Acid (Patent) 90 95 Low acid waste, high scalability
Resin-Mediated (Patent) 88 93 Corrosion-free
Malononitrile Cyclization 75* 85* Structural diversity

*Estimated from reaction outcomes in Sciendo.

Environmental Impact

The sub-stoichiometric acid protocol reduces neutralization waste by 60% compared to traditional methods. Methanol-water solvents are recyclable, enhancing green chemistry metrics.

Industrial Applications and Challenges

2-Cyano-2-hydroxyiminoacetamide serves as a precursor to fungicides like 2-methoxyimino-N-ethylaminocarbonylacetamide. Challenges include:

  • Stability of Salts : The sodium salt is hygroscopic, requiring anhydrous storage.
  • By-Product Formation : Trace nitrosamines may form under acidic conditions, necessitating rigorous QC.

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